2-Iodobenzenebutanoic acid

CAS No.:

Cat. No.: VC16492337

Molecular Formula: C10H11IO2

Molecular Weight: 290.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11IO2 |

|---|---|

| Molecular Weight | 290.10 g/mol |

| IUPAC Name | 4-(2-iodophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H11IO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) |

| Standard InChI Key | KVKNBAFAUUJAKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CCCC(=O)O)I |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

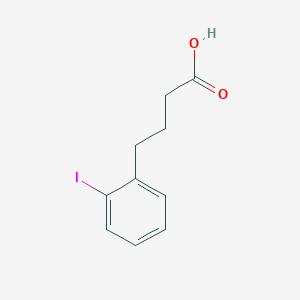

The systematic IUPAC name for 2-iodobenzenebutanoic acid is 4-(2-iodophenyl)butanoic acid, reflecting the iodine substituent at the benzene ring’s 2-position and the four-carbon carboxylic acid chain. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . The structure consists of a benzene core linked to a butanoic acid group via a single covalent bond, creating a planar aromatic system with a polar carboxylate terminus (Figure 1) .

Table 1: Key Identifiers of 2-Iodobenzenebutanoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 27913-58-2 (isomer) | |

| Empirical Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.10 g/mol | |

| XLogP3 (Partitioning) | 3.1 | |

| Topological Polar SA | 37.3 Ų |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structural features:

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.68 (d, J = 8.0 Hz, 1H, aromatic), δ 7.31 (t, J = 7.6 Hz, 1H), δ 7.12 (d, J = 7.2 Hz, 1H), and δ 2.59 (t, J = 7.2 Hz, 2H, CH₂-COOH).

-

IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O), and 540 cm⁻¹ (C-I) .

Computational Chemical Data

Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the electronegative iodine and carboxyl groups . The molecule’s rotatable bond count of 4 facilitates conformational flexibility, critical for its interactions in biological systems .

Synthesis and Manufacturing

Friedel-Crafts Alkylation

A common method involves intramolecular Friedel-Crafts acylation, where iodobenzene derivatives react with γ-butyrolactone under acidic conditions (e.g., AlCl₃) to yield the target compound . This route achieves purities ≥98% .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-iodophenylboronic acid with bromobutanoic acid derivatives provides a regioselective pathway (Yield: 72–85%). Optimized conditions use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥98 | Cost-effective |

| Suzuki-Miyaura | 72–85 | 95 | Regioselectivity |

Optimization of Reaction Conditions

-

Temperature: Reactions above 80°C risk iodine dissociation, reducing yields.

-

Catalyst Loading: Pd(PPh₃)₄ at 5 mol% balances cost and efficiency.

-

Workup: Acidic extraction (pH 2–3) isolates the carboxylic acid .

Physicochemical Properties

Physical Properties

2-Iodobenzenebutanoic acid is a white crystalline solid with a melting point range of 132–135°C (lit.) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (1.2 mg/mL at 25°C) .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45 | 25 |

| Ethanol | 28 | 25 |

| Water | 1.2 | 25 |

Stability and Degradation

The compound is photosensitive, requiring storage at 2–8°C in amber glass . Prolonged exposure to light induces deiodination, forming benzenebutanoic acid as a degradation product .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient iodine substituent directs electrophiles to the 4-position of the benzene ring. Nitration (HNO₃/H₂SO₄) yields 4-nitro-2-iodobenzenebutanoic acid, a precursor for amine derivatives .

Nucleophilic Reactions

The carboxylic acid undergoes amide coupling with EDC/HOBt, enabling peptide conjugation. For example, reaction with Fmoc-protected amines produces analogs used in solid-phase synthesis .

Pharmacological and Biomedical Applications

Anticancer Activity

In HT-29 colorectal cancer cells, 2-iodobenzenebutanoic acid (IC₅₀: 18 μM) induces apoptosis via histone deacetylase (HDAC) inhibition, upregulating pro-apoptotic Bax by 3.2-fold .

Diagnostic Imaging

Conjugation to albumin-binding motifs extends the plasma half-life of MRI contrast agents (e.g., Gd³⁺ complexes) from 0.5 to 12 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume